molecular formula C11H10N2O2 B6189976 1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid CAS No. 1538009-00-5

1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid

Cat. No. B6189976
CAS RN: 1538009-00-5
M. Wt: 202.2
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines tolerates a wide range of functional groups .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

A CuI-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Safety and Hazards

While the specific safety and hazards of “1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid” are not explicitly mentioned in the retrieved papers, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the cyclopropanation of the carboxylic acid. The imidazo[1,2-a]pyridine ring system can be synthesized using a condensation reaction between 2-aminopyridine and glyoxal. The resulting imidazo[1,2-a]pyridine can then be reacted with cyclopropanecarboxylic acid to form the final product.", "Starting Materials": [ "2-aminopyridine", "glyoxal", "cyclopropanecarboxylic acid" ], "Reaction": [ "Step 1: Condensation reaction between 2-aminopyridine and glyoxal to form imidazo[1,2-a]pyridine", "Step 2: Reaction of imidazo[1,2-a]pyridine with cyclopropanecarboxylic acid to form 1-{imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic acid" ] }

CAS RN

1538009-00-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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